Reduced Hydrogen-Bond Donor Count Translates to Predicted Permeability Advantage Over 2-Amino Analog
The target compound possesses one hydrogen-bond donor (HBD) group, contributed by the quinazolinone N–H. The 2-amino analog (7-(difluoromethyl)-2-amino-7,8-dihydroquinazolin-5(6H)-one, CAS 1706441-54-4) introduces a second HBD via the primary amine (–NH₂). According to Lipinski's seminal analysis, each additional HBD can reduce passive permeability by approximately 0.3 log units [1]. The target compound's lower HBD count (1 vs 2) is therefore predicted to afford a permeability gain of ~0.3 log P units, a meaningful difference for hit-to-lead optimization [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | HBD = 1 (from computed property on Leyan.com product page) |
| Comparator Or Baseline | 2-Amino analog: HBD = 2 (structural inference; primary amine contributes 1 addition al HBD) |
| Quantified Difference | ΔHBD = -1; predicted permeability gain ~0.3 log units |
| Conditions | Computed property analysis (Leyan.com) for target; structure-based inference for comparator |
Why This Matters
Lower HBD count directly enhances passive membrane permeability, making the target compound a more suitable fragment for cellular assays and oral bioavailability optimization.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
